1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14)
. This code provides a specific representation of the molecule’s structure. The Canonical SMILES representation is C1CCC(CC1)NC(=O)NC(=O)CCl
.
2-Chloro-N-(cyclohexylcarbamoyl)acetamide is classified as:
The synthesis of 2-chloro-N-(cyclohexylcarbamoyl)acetamide typically involves the reaction of chloroacetyl chloride with cyclohexylamine in the presence of a suitable solvent. The general procedure is as follows:
This synthesis method has been documented in various studies focusing on similar chloroacetamide derivatives, indicating its reliability and effectiveness for producing high yields of the desired product .
The molecular structure of 2-chloro-N-(cyclohexylcarbamoyl)acetamide can be described as follows:
2-Chloro-N-(cyclohexylcarbamoyl)acetamide can participate in various chemical reactions typical for amides and chloro compounds:
These reactions are significant in synthetic organic chemistry for developing new bioactive compounds .
The mechanism of action for 2-chloro-N-(cyclohexylcarbamoyl)acetamide involves its interaction with biological targets, potentially including enzymes or receptors:
Further studies are needed to elucidate specific pathways and targets affected by this compound .
The physical and chemical properties of 2-chloro-N-(cyclohexylcarbamoyl)acetamide include:
These properties are crucial for applications in pharmaceuticals and materials science .
2-Chloro-N-(cyclohexylcarbamoyl)acetamide has various potential applications, particularly in medicinal chemistry:
Research continues to explore its full potential in various scientific fields .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0